2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure and properties, which make it valuable in synthetic chemistry, pharmaceuticals, and other industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride typically involves the reaction of 2-methylpropane-1,3-diamine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction with Formaldehyde: 2-methylpropane-1,3-diamine is reacted with formaldehyde in the presence of a catalyst to form an intermediate compound.
Hydrochloride Formation: The intermediate compound is then treated with hydrogen chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of advanced equipment and automation ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine compounds.
Scientific Research Applications
2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: Similar in structure but differs in functional groups and applications.
2-Aminomethylbenzimidazole dihydrochloride: Shares some structural similarities but has distinct chemical properties and uses.
Uniqueness
2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-(aminomethyl)-2-methylpropane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3.2ClH/c1-5(2-6,3-7)4-8;;/h2-4,6-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGONJQDXABJPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CN)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.